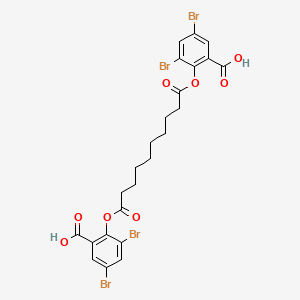
2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is a complex organic compound with the molecular formula C24H22Br4O8 and a molecular weight of 758.04 g/mol . This compound is characterized by its two 3,5-dibromobenzoic acid moieties linked by a decanedioylbis(oxy) bridge. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) typically involves the esterification of 3,5-dibromobenzoic acid with decanedioyl dichloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dibromo groups to dihydroxy groups.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is utilized in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid
- (E)-2,2’-(Fumaroylbis(oxy))bis(3,5-dibromobenzoic acid)
Uniqueness
2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is unique due to its specific structural features, such as the decanedioylbis(oxy) bridge and the presence of dibromo groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C24H22Br4O8 |
|---|---|
Poids moléculaire |
758.0 g/mol |
Nom IUPAC |
3,5-dibromo-2-[10-(2,4-dibromo-6-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid |
InChI |
InChI=1S/C24H22Br4O8/c25-13-9-15(23(31)32)21(17(27)11-13)35-19(29)7-5-3-1-2-4-6-8-20(30)36-22-16(24(33)34)10-14(26)12-18(22)28/h9-12H,1-8H2,(H,31,32)(H,33,34) |
Clé InChI |
IZRFHAFCQIKRQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


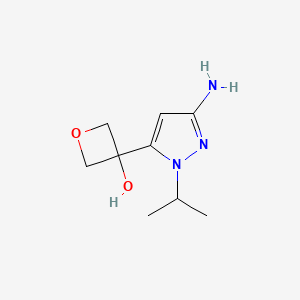
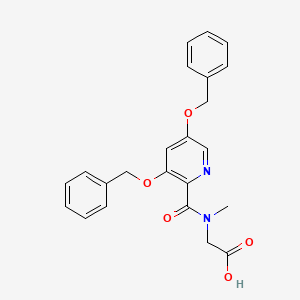

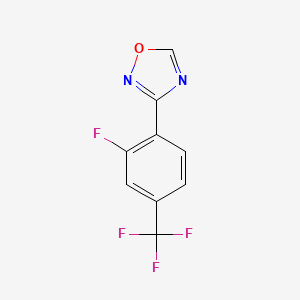
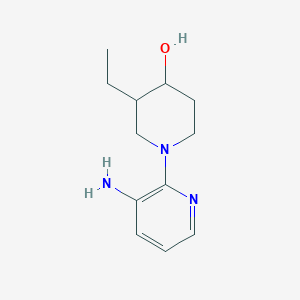
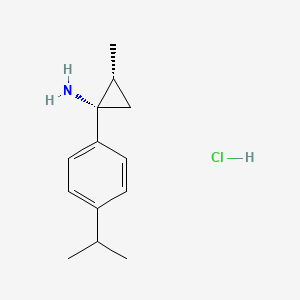
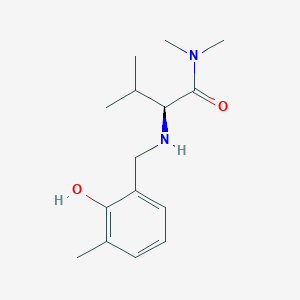
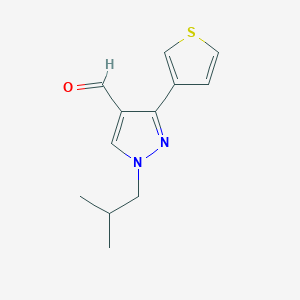
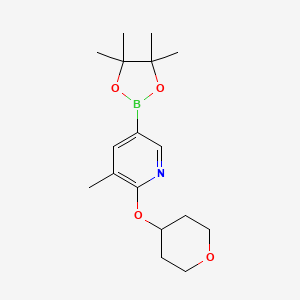
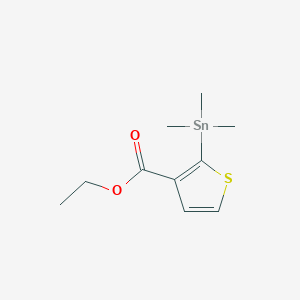
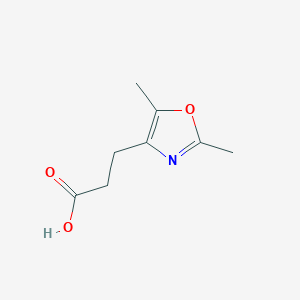
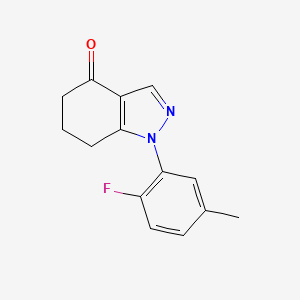
![1-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B13348887.png)
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
